Dihexadecyl 7,7'-sulfanediyldiheptanoate
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Overview
Description
Dihexadecyl 7,7’-sulfanediyldiheptanoate is a chemical compound with the molecular formula C32H66S2. It is also known as dihexadecyl disulfide. This compound is characterized by the presence of two hexadecyl groups connected by a disulfide bond, making it a member of the disulfide family. It is primarily used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihexadecyl 7,7’-sulfanediyldiheptanoate can be synthesized through the reaction of hexadecanethiol with sulfur or sulfur-containing compounds. The reaction typically involves the oxidation of hexadecanethiol to form the disulfide bond. The reaction conditions often include the use of an oxidizing agent such as hydrogen peroxide or iodine in an organic solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of dihexadecyl 7,7’-sulfanediyldiheptanoate involves large-scale oxidation processes. The raw materials, hexadecanethiol and sulfur, are reacted in controlled environments to ensure the efficient formation of the disulfide bond. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Dihexadecyl 7,7’-sulfanediyldiheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced back to hexadecanethiol using reducing agents like lithium aluminum hydride.
Substitution: The disulfide bond can be cleaved and substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents in organic solvents.
Reduction: Lithium aluminum hydride or other reducing agents in anhydrous conditions.
Substitution: Nucleophilic reagents such as thiols or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hexadecanethiol.
Substitution: Various substituted disulfides depending on the nucleophile used.
Scientific Research Applications
Dihexadecyl 7,7’-sulfanediyldiheptanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other disulfide compounds.
Biology: Employed in the study of disulfide bond formation and cleavage in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable liposomes.
Industry: Utilized in the production of surfactants and lubricants.
Mechanism of Action
The mechanism of action of dihexadecyl 7,7’-sulfanediyldiheptanoate involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides. This interaction can affect the protein’s structure and function, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Diheptyl 7,7’-sulfanediyldiheptanoate: Similar structure but with heptyl groups instead of hexadecyl groups.
Didodecyl 7,7’-sulfanediyldiheptanoate: Contains dodecyl groups instead of hexadecyl groups.
Uniqueness
Dihexadecyl 7,7’-sulfanediyldiheptanoate is unique due to its long hexadecyl chains, which provide it with distinct physical and chemical properties. These long chains contribute to its hydrophobic nature and make it suitable for applications in surfactants and lubricants. Additionally, its ability to form stable disulfide bonds makes it valuable in biochemical and pharmaceutical research .
Properties
CAS No. |
61549-05-1 |
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Molecular Formula |
C46H90O4S |
Molecular Weight |
739.3 g/mol |
IUPAC Name |
hexadecyl 7-(7-hexadecoxy-7-oxoheptyl)sulfanylheptanoate |
InChI |
InChI=1S/C46H90O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-35-41-49-45(47)39-33-27-31-37-43-51-44-38-32-28-34-40-46(48)50-42-36-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3 |
InChI Key |
IFHOHAGGUJTIBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCSCCCCCCC(=O)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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